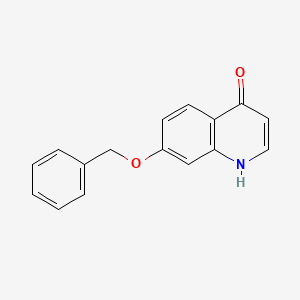

7-(苄氧基)喹啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

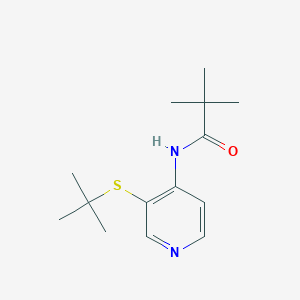

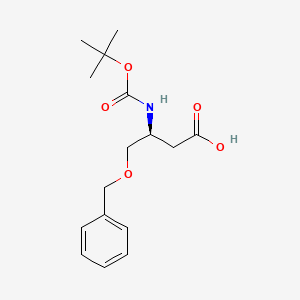

7-(Benzyloxy)quinolin-4-ol is a quinoline derivative, a class of heterocyclic aromatic organic compounds. While the specific compound 7-(Benzyloxy)quinolin-4-ol is not directly mentioned in the provided papers, the quinoline core structure is a common motif in many compounds with diverse biological activities and chemical properties. Quinoline derivatives are known for their potential use in medicinal chemistry, particularly as antitumor agents, as well as their use in the synthesis of dyes and other functional materials.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 7-Amino-3-(4-aminophenyl)quinoline was achieved and investigated as an alternative to benzidine for the preparation of disazo and trisazo dyes . Another method involves the intramolecular Friedel-Crafts acylation reactions of quinoline carboxylic acids, which is an efficient process for making quinoline libraries . Additionally, multistep syntheses have been employed to create novel derivatives of benzo[b]thieno[2,3-c]quinolones and benzo[4,5]indolo[2,3-b]quinoxaline derivatives . These methods highlight the versatility and adaptability of quinoline synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and diverse. For example, the crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]quinolin-6-one, was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . Similarly, the structures of 7,9-dibromobenzo[h]quinolin-10-ol and 7,9-diiodobenzo[h]quinolin-10-ol were characterized, showing intramolecular hydrogen bonds and π-π interactions . These studies provide insights into the molecular conformations and interactions that could be expected in 7-(Benzyloxy)quinolin-4-ol.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The reactivity of the tetrazonium salt of a quinoline derivative was demonstrated, with differential reactivity observed for the diazo cation . Photochemical synthesis is another reaction pathway, as seen in the creation of benzo[b]thieno[2,3-c]quinolones . These reactions are crucial for the functionalization and further development of quinoline-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the intramolecular hydrogen bond in 7,9-dibromobenzo[h]quinolin-10-ol facilitates excited-state intramolecular proton transfer, resulting in specific emission properties . Density functional theory (DFT) and time-dependent DFT calculations have been used to rationalize the geometric structures and molecular orbitals of these compounds, providing a deeper understanding of their properties . The synthesis and theoretical study of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one also contribute to the understanding of the reactivity and properties of quinoline derivatives .

科学研究应用

合成和化学性质

- 喹啉衍生物的合成:已经开发了一种通过钯催化的环化-羧酸醚化乙炔基苯胺衍生物来合成喹啉-4-酮衍生物的方法,包括类似于7-(苄氧基)喹啉-4-醇的结构。这个过程产生了各种喹啉衍生物,对进一步的药物应用至关重要(Costa et al., 2004)。

生物医学应用

- 抗结核活性:新型4-苯胺基喹啉,与7-(苄氧基)喹啉-4-醇结构相关,显示出对结核分枝杆菌的强烈抑制活性,突显了喹啉衍生物在治疗结核病中的治疗潜力(Asquith et al., 2019)。

- 抗癫痫活性:7-(苄氧基)喹啉-4-醇的衍生物已经展示出有希望的抗癫痫活性,表明它们在开发新的癫痫治疗方法中的潜在用途(He et al., 2012)。

抗癌研究

- 对癌细胞的细胞毒活性:已合成并测试了氨基和氟代取代的喹啉-4-羧酸衍生物,其中包括7-(苄氧基)喹啉-4-醇结构的修饰,用于评估它们对各种癌症细胞系的细胞毒活性,为设计新的抗癌药物提供了见解(Bhatt et al., 2015)。

安全和危害

生化分析

Biochemical Properties

7-(Benzyloxy)quinolin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including 7-(Benzyloxy)quinolin-4-ol, have been found to inhibit dihydrofolate reductase and N-myristoyl transferase . These interactions are essential as they can lead to the development of new therapeutic agents.

Cellular Effects

The effects of 7-(Benzyloxy)quinolin-4-ol on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Quinoline derivatives, including 7-(Benzyloxy)quinolin-4-ol, have shown antibacterial, antifungal, antimalarial, and anticancer activities . These effects are mediated through the modulation of specific cellular pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, 7-(Benzyloxy)quinolin-4-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the inhibition of dihydrofolate reductase by 7-(Benzyloxy)quinolin-4-ol disrupts the folate pathway, which is crucial for DNA synthesis and repair . This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(Benzyloxy)quinolin-4-ol change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-(Benzyloxy)quinolin-4-ol remains stable under sealed, dry conditions at room temperature

Dosage Effects in Animal Models

The effects of 7-(Benzyloxy)quinolin-4-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, quinoline derivatives have been shown to have a dose-dependent effect on their antibacterial and antifungal activities . Understanding the threshold and toxic doses of 7-(Benzyloxy)quinolin-4-ol is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

7-(Benzyloxy)quinolin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. Quinoline derivatives, including 7-(Benzyloxy)quinolin-4-ol, are known to participate in the metabolism of nucleotides and amino acids . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological activity.

Transport and Distribution

The transport and distribution of 7-(Benzyloxy)quinolin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, quinoline derivatives have been shown to interact with membrane transporters that facilitate their uptake and distribution within the cell .

Subcellular Localization

The subcellular localization of 7-(Benzyloxy)quinolin-4-ol is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular distribution of 7-(Benzyloxy)quinolin-4-ol can provide insights into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

7-phenylmethoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQRHYWEGFFXKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610566 |

Source

|

| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749922-34-7 |

Source

|

| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)